2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfonyl group and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps:
Formation of the Acenaphthylene Intermediate: The initial step often involves the preparation of 1,2-dihydroacenaphthylene through the hydrogenation of acenaphthylene.
Sulfonylation: The acenaphthylene intermediate is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzylsulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride and an amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted sulfonamides or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The acenaphthylene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)ethanone
- 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)propionamide
Uniqueness
Compared to similar compounds, 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide stands out due to its specific combination of functional groups. The presence of both the benzylsulfonyl and acenaphthylene moieties provides unique reactivity and binding properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-20(14-26(24,25)13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCGEENRVORZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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